molecular formula C20H22Cl2N2O4S B6119307 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine

1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No. B6119307
M. Wt: 457.4 g/mol
InChI Key: ISIMEGPJMFRENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is not fully understood. However, it is believed that 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine works by inhibiting the activity of certain enzymes involved in cellular processes. This inhibition leads to the disruption of cellular signaling pathways, which in turn leads to the death of cancer cells.
Biochemical and Physiological Effects:
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has been found to inhibit the activity of certain enzymes involved in glucose metabolism, which may make it useful in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments is its high potency. This allows for the use of lower concentrations of the compound, which can reduce the risk of toxicity and other side effects. However, one of the limitations of using 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research involving 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine. One potential direction is the development of new synthetic methods for the compound, which could improve its solubility and other properties. Another potential direction is the investigation of the mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine, which could lead to the development of new therapeutic agents with improved efficacy and fewer side effects. Finally, the use of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine in combination with other drugs or therapies could be explored, which could lead to improved treatment outcomes for a variety of diseases.

Synthesis Methods

The synthesis of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine involves the reaction of 2-chloro-5-methylphenol with propionyl chloride in the presence of an acid catalyst to form 2-(2-chloro-5-methylphenoxy)propanoic acid. This acid is then reacted with piperazine in the presence of a base to form 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine. The final step involves the reaction of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the desired product.

Scientific Research Applications

1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has been studied for its potential use as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. In the field of neuroscience, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has been studied for its potential use as a drug to treat anxiety and depression. In the field of materials science, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has been studied for its potential use as a building block for the synthesis of new materials.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4S/c1-14-3-8-18(22)19(13-14)28-15(2)20(25)23-9-11-24(12-10-23)29(26,27)17-6-4-16(21)5-7-17/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIMEGPJMFRENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-5-methylphenoxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}propan-1-one

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